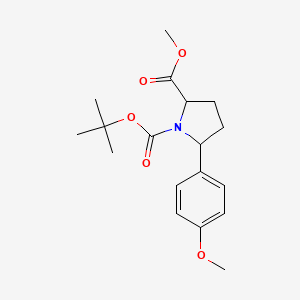![molecular formula C8H9NO3 B6617842 2-azaspiro[4.4]nonane-1,3,6-trione CAS No. 1539671-77-6](/img/structure/B6617842.png)
2-azaspiro[4.4]nonane-1,3,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-azaspiro[4.4]nonane-1,3,6-trione (also known as 2-azaspiro[4.4]nonane-1,3,6-tetraone or 2-azaspiro[4.4]nonane-1,3,6-thione) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a four-ring system with a spirocyclic double bond and a sulfur atom. This compound has been found to have interesting properties, such as being a potent inhibitor of enzymes and having a wide range of biological activities.
Aplicaciones Científicas De Investigación
2-azaspiro[4.4]nonane-1,3,6-trione has been studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of enzymes, such as carbonic anhydrase, cytochrome P450, and tyrosinase. It has also been studied for its potential anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, this compound has been studied for its potential use in drug delivery systems, as it has been found to be able to bind to and transport drugs across cell membranes.
Mecanismo De Acción
The mechanism of action of 2-azaspiro[4.4]nonane-1,3,6-trione is not yet fully understood. However, it is believed that its inhibitory effects on enzymes are due to its ability to bind to and block the active sites of the enzymes. In addition, its anti-inflammatory, anti-tumor, and anti-bacterial properties are believed to be due to its ability to bind to and inhibit the activity of certain proteins.
Biochemical and Physiological Effects
2-azaspiro[4.4]nonane-1,3,6-trione has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as carbonic anhydrase, cytochrome P450, and tyrosinase. In addition, it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have the potential to bind to and transport drugs across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-azaspiro[4.4]nonane-1,3,6-trione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it has a wide range of biological activities, making it a useful tool for research. However, there are also some limitations to its use in laboratory experiments. It is relatively expensive, and it can be difficult to purify. In addition, it has a short shelf life, so it must be used quickly after synthesis.
Direcciones Futuras
There are several potential future directions for research on 2-azaspiro[4.4]nonane-1,3,6-trione. Further research could be conducted on its potential applications in drug delivery systems and its ability to bind to and transport drugs across cell membranes. In addition, further research could be conducted on its potential anti-inflammatory, anti-tumor, and anti-bacterial properties. Furthermore, research could be conducted on the mechanism of action of this compound and its potential uses in other areas, such as agriculture and food science. Finally, research could be conducted on the synthesis of this compound and ways to improve its purity and shelf life.
Métodos De Síntesis
2-azaspiro[4.4]nonane-1,3,6-trione can be synthesized using a variety of methods. One common method is through the reaction of 2-azaspiro[4.4]nonane-1,3,6-tetraone with sulfuric acid. This reaction produces 2-azaspiro[4.4]nonane-1,3,6-trione, which can then be purified and used for further research. Other methods for synthesizing this compound include the reaction of 2-azaspiro[4.4]nonane-1,3,6-tetraone with other reagents, such as thionyl chloride, dimethyl sulfoxide, and ethyl acetate.
Propiedades
IUPAC Name |
2-azaspiro[4.4]nonane-1,3,9-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-2-1-3-8(5)4-6(11)9-7(8)12/h1-4H2,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGCIEYYGNXINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.4]nonane-1,3,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)
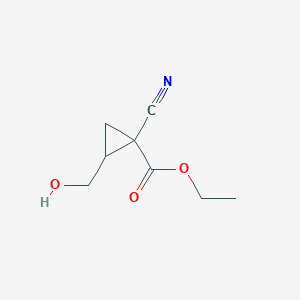
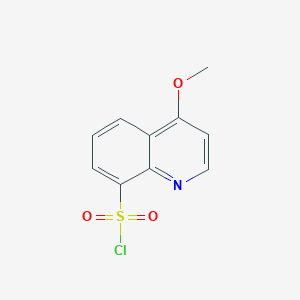
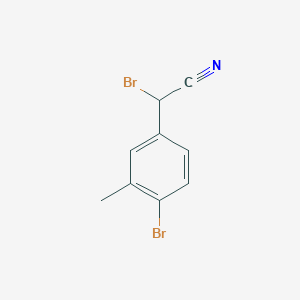


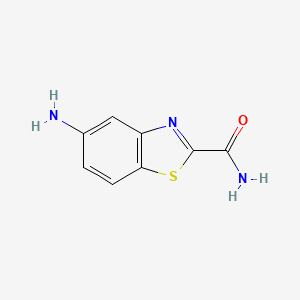

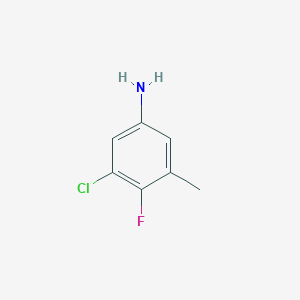

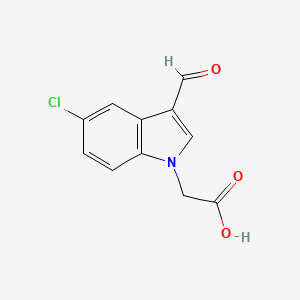
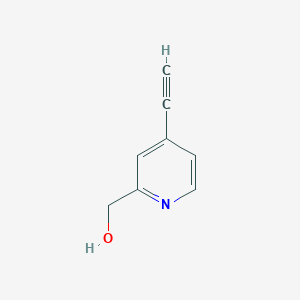
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)
